The Chemical Structure and Pharmacological Properties of 1H,2H-Cyclohepta[d]imidazol-2-one: A Comprehensive Technical Guide
The Chemical Structure and Pharmacological Properties of 1H,2H-Cyclohepta[d]imidazol-2-one: A Comprehensive Technical Guide
Executive Summary
As drug development increasingly looks beyond traditional benzenoid scaffolds to overcome patent thickets and discover novel chemical spaces, non-benzenoid aromatic systems have emerged as critical pharmacophores. 1H,2H-cyclohepta[d]imidazol-2-one (often referred to as a 1,3-diazaazulen-2-one derivative) represents a highly specialized bicyclic heterocycle[1]. By fusing a seven-membered cycloheptatriene ring with a five-membered imidazol-2-one ring, this scaffold achieves a unique 10-π electron aromaticity[2]. This whitepaper dissects the structural logic, synthetic methodologies, and pharmacological applications of this core, providing a self-validating framework for application scientists and medicinal chemists.
Chemical Architecture & Electronic Dynamics
The core of 1H,2H-cyclohepta[d]imidazol-2-one is defined by its pronounced electronic polarization. The seven-membered cycloheptatriene ring acts as an electron donor (contributing 6π electrons), while the imidazol-2-one ring acts as an electron acceptor (contributing 4π electrons)[3].
Causality in Drug Design: This push-pull electronic dynamic stabilizes the 10-π aza-azulene system and generates a remarkably high dipole moment (~4.40 D) compared to standard benzenoid equivalents[3]. In medicinal chemistry, this high polarity is highly advantageous; it allows the molecule to engage in robust electrostatic and dipole-dipole interactions within the hydrophobic binding pockets of G-protein coupled receptors (GPCRs), effectively mimicking the transition states of peptide backbones[4].
Electronic delocalization and structural logic of the 10-π aza-azulene system.
Quantitative Physicochemical Data
To contextualize the scaffold for lead optimization, Table 1 summarizes the computed properties of the parent core against a well-characterized derivative, Benhepazone (1-benzyl-1H,2H-cyclohepta[d]imidazol-2-one)[5].
Table 1: Computed Physicochemical Properties
| Property | Parent Core (C8H6N2O) | 1-Benzyl Derivative (Benhepazone) | Causality / Significance in Drug Design |
| Molecular Weight | 146.15 g/mol | 236.27 g/mol | Low MW of the parent core allows for extensive functionalization without violating Lipinski's Rule of 5. |
| XLogP3 | ~0.8 | 2.8 | Benzylation significantly increases lipophilicity, enhancing lipid membrane permeability. |
| Topological Polar Surface Area | 41.5 Ų | 32.7 Ų | Optimal TPSA values (< 90 Ų) suggest excellent oral bioavailability and potential BBB penetration. |
| Dipole Moment | ~4.40 D | ~4.50 D | High polarity driven by the aza-azulene system enhances electrostatic interactions with target proteins. |
Synthetic Methodologies & Mechanistic Pathways
The construction of the cyclohepta[d]imidazol-2-one core relies heavily on the reactivity of the tropolone nucleus. The most robust approach utilizes 2-aminotropone as the starting material[3].
Mechanistic Causality: 2-aminotropone is highly susceptible to nucleophilic attack due to the inherent polarization of the tropone carbonyl. By reacting it with a heterocumulene (such as phenyl isocyanate) under basic conditions, the amine acts as a nucleophile to attack the electrophilic carbon of the isocyanate, forming an intermediate that subsequently undergoes intramolecular cyclization to close the imidazole ring[3].
Base-catalyzed synthetic workflow of 1H,2H-cyclohepta[d]imidazol-2-one.
Protocol: Synthesis via Base-Catalyzed Condensation
This protocol is designed as a self-validating system to ensure high-fidelity ring closure.
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Preparation of Reactants: Dissolve 10 mmol of 2-aminotropone in 50 mL of anhydrous tetrahydrofuran (THF).
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Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the isocyanate reagent into a primary amine and CO2.
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Base Addition: Add 12 mmol of potassium tert-butoxide (t-BuOK) portion-wise at 0 °C under an inert argon atmosphere.
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Causality: t-BuOK deprotonates the amine, drastically increasing its nucleophilicity. The low temperature prevents unwanted polymerization of the reactive tropone ring.
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Electrophile Introduction: Dropwise addition of 11 mmol of phenyl isocyanate.
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Causality: Dropwise addition controls the exothermic nature of the nucleophilic attack, ensuring the clean formation of the N-substituted intermediate.
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Validation Checkpoint 1: Take a 0.1 mL aliquot and analyze via TLC (Dichloromethane:Methanol 9:1). The disappearance of the 2-aminotropone spot (which fluoresces blue under 254 nm UV) validates successful condensation.
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Cyclization (Reflux): Heat the reaction mixture to reflux (65 °C) for 4 hours.
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Causality: Thermal energy is required to overcome the activation barrier for the intramolecular cyclization, driving the elimination of water to form the stable 10-π aromatic system.
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Quenching and Validation Checkpoint 2: Cool to room temperature and quench with saturated aqueous NH4Cl. Extract with ethyl acetate (3 x 30 mL). The organic layer must exhibit a distinct yellow-orange fluorescence under UV light (365 nm)—a self-validating optical indicator of the conjugated aza-azulene formation[2].
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Purification: Isolate the product via silica gel column chromatography.
Pharmacological Applications: GPCR Antagonism
The cyclohepta[d]imidazol-2-one scaffold has proven highly effective in cardiovascular pharmacology, specifically as a non-peptide Angiotensin II (AT1) receptor antagonist ()[6].
Furthermore, advanced drug discovery programs have integrated this core into biphenyl sulfonamides to create dual Endothelin/Angiotensin II receptor antagonists ()[7][8]. The amphoteric nature and unique spatial geometry of the 1,3-diazaazulene core allow it to occupy the deep hydrophobic transmembrane domains of the AT1 receptor, effectively blocking the binding of the endogenous Angiotensin II octapeptide and preventing downstream Gq-protein coupled calcium release.
Pharmacological signaling pathway of AT1 receptor antagonism.
References
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National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 9689, Benhepazone." PubChem. URL:[Link]
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Nitta, M. "The Chemistry of Azaazulenes." Heterocycles, Vol. 82, No. 1, 2010. URL:[Link]
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Sun, P., et al. "Synthesis, crystal structure and photophysical properties of 1,4-bis(1,3-diazaazulen-2-yl)benzene: a new π building block." Acta Crystallographica Section C Structural Chemistry, 2018. URL:[Link]
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Yanagisawa, T., et al. "4,5,6,7-Tetrahydro-8-oxo-cycloheptimidazoles: a new class of potent non-peptide angiotensin II receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 1993. URL:[Link]
- Murugesan, N., et al. "Biphenyl sulfonamides as dual angiotensin endothelin receptor antagonists (US6638937B2)." Google Patents, 2003.
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. Sci-Hub. Synthesis, crystal structure and photophysical properties of 1,4-bis(1,3-diazaazulen-2-yl)benzene: a new π building block / Acta Crystallographica Section C Structural Chemistry, 2018 [sci-hub.jp]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benhepazone | C15H12N2O | CID 9689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. US6638937B2 - Biphenyl sulfonamides as dual angiotensin endothelin receptor antagonists - Google Patents [patents.google.com]
- 8. US6638937B2 - Biphenyl sulfonamides as dual angiotensin endothelin receptor antagonists - Google Patents [patents.google.com]
